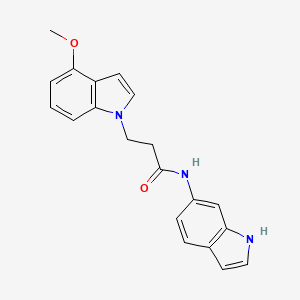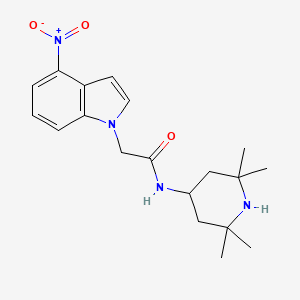![molecular formula C24H24FN3O2 B10999765 (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10999765.png)
(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the ethyl, methoxy, and methyl groups through alkylation and methylation reactions. The final step involves the coupling of the indole derivative with the fluorinated pyridoindole moiety under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride: A compound with a similar indole core but different substituents.
γ-Valerolactone: A compound used in similar applications but with a different core structure.
Uniqueness
(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H24FN3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(1-ethyl-5-methoxy-2-methylindol-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C24H24FN3O2/c1-4-28-14(2)23(18-12-16(30-3)6-8-22(18)28)24(29)27-10-9-21-19(13-27)17-11-15(25)5-7-20(17)26-21/h5-8,11-12,26H,4,9-10,13H2,1-3H3 |
InChI Key |
YFFSGUCQLBYEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B10999682.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10999688.png)

![4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10999705.png)

![2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10999714.png)
![N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10999726.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10999730.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10999736.png)
![methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10999738.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B10999746.png)
![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide](/img/structure/B10999753.png)


